(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide - 1615697-41-0

(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Catalog Number: EVT-3244080
CAS Number: 1615697-41-0
Molecular Formula: C15H11FN2O3
Molecular Weight: 286.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While a direct synthesis of (2E)-N-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is not explicitly detailed in the provided papers, a general synthesis of N-arylcinnamamides, to which this compound belongs, is described. [] This synthesis involves reacting 3-nitrocinnamic acid with 4-fluoroaniline in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and a base like triethylamine. [] Microwave-assisted synthesis methods have also been employed for similar compounds, potentially offering advantages in terms of reaction time and yield. [, , ]

Molecular Structure Analysis

(2E)-N-(4-Fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide contains a central prop-2-enamide moiety connecting a 3-nitrophenyl group and a 4-fluorophenyl group. [, , ] The "2E" designation indicates the trans configuration around the double bond within the prop-2-enamide unit.

Applications
  • Antibacterial activity: Cinnamamides have shown efficacy against a range of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, vancomycin-resistant E. faecalis (VRE), and Mycobacterium species. [, , , ]
  • Antifungal activity: Some cinnamamides exhibited antifungal properties against fungi like Fusarium avenaceum and Bipolaris sorokiniana. []
  • Antitubercular activity: Several cinnamamides displayed activity against Mycobacterium tuberculosis. [, ]

(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound is a potent antimalarial agent, exhibiting an IC50 value of 0.58 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102. It displayed no significant cytotoxic effects up to 20 μM in THP1-Blue™ NF-κB cells. []
  • Relevance: This compound belongs to the N-arylcinnamamide class, similar to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The key structural difference lies in the substitution pattern on the N-phenyl ring. This compound bears a 4-bromo-2-chloro substitution, whereas the main compound has a 4-fluoro substituent. []

(2E)-N-[2,6-dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This N-arylcinnamamide derivative exhibits antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, comparable to chloroquine. It demonstrated no significant cytotoxicity up to 20 μM in THP1-Blue™ NF-κB cells. []
  • Relevance: Similar to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, this compound belongs to the N-arylcinnamamide class. The major structural difference is the substitution on the N-phenyl ring. This compound possesses 2,6-dibromo-4-(trifluoromethyl) substitution, while the main compound has a 4-fluoro substituent. []

(2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide

  • Compound Description: This N-arylcinnamamide displays antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, similar to chloroquine. It exhibited no significant cytotoxicity up to 20 μM in THP1-Blue™ NF-κB cells. []
  • Relevance: This compound shares the N-arylcinnamamide core structure with (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. It differs in the substitution pattern on the N-phenyl ring, having a 4-nitro-3-(trifluoromethyl) substitution compared to the 4-fluoro substituent in the main compound. []

(2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide

  • Compound Description: This compound is an N-arylcinnamamide derivative that exhibits antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, comparable to chloroquine. It did not show significant cytotoxicity up to 20 μM in THP1-Blue™ NF-κB cells. []
  • Relevance: This compound shares the core N-arylcinnamamide structure with (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, with the difference being the substitution pattern on the N-phenyl ring. This compound has a 2-bromo-5-fluoro substitution, whereas the main compound has a 4-fluoro substituent. []

3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide

  • Compound Description: This N-arylcinnamamide derivative exhibits antimalarial activity with an IC50 value ranging from 2.0 to 4.3 µM against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, similar in efficacy to chloroquine. It showed no significant cytotoxicity up to 20 μM in THP1-Blue™ NF-κB cells. []
  • Relevance: This compound belongs to the N-arylcinnamamide class, similar to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The significant structural difference lies in the substitution pattern on the N-phenyl ring, with this compound possessing a 3,4,5-trichloro substitution compared to the 4-fluoro substituent in the main compound. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide

  • Compound Description: This N-arylcinnamamide derivative shows potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with submicromolar MIC values. []
  • Relevance: This compound is structurally related to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, both belonging to the N-arylcinnamamide class. The differences are in the substitutions on both phenyl rings. This compound has a 4-chloro substituent on the cinnamoyl moiety and a 3,5-bis(trifluoromethyl) substitution on the N-phenyl ring, compared to the 3-nitro and 4-fluoro substituents in the main compound, respectively. []
  • Compound Description: This compound exhibits potent activity against a wide range of bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []
  • Relevance: This compound is structurally related to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide as both belong to the N-arylcinnamamide class. They differ in the substitution patterns on both phenyl rings. This compound possesses 3,4-dichloro substituents on the cinnamoyl moiety and a 3,5-bis(trifluoromethyl) substitution on the N-phenyl ring, whereas the main compound has a 3-nitro and a 4-fluoro substituent, respectively. []

(2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This N-arylcinnamamide exhibits potent activity against various bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []
  • Relevance: Similar to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, this compound belongs to the N-arylcinnamamide class. The differences lie in the substitutions on both phenyl rings. This compound has 3,4-dichloro substituents on the cinnamoyl moiety and a 3-(trifluoromethyl) substitution on the N-phenyl ring, compared to the 3-nitro and 4-fluoro substituents in the main compound, respectively. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

  • Compound Description: This compound exhibits potent activity against various bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. []
  • Relevance: This compound and (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide both belong to the N-arylcinnamamide class. The structural differences lie in the substitution patterns on both phenyl rings. This compound has 3,4-dichloro substituents on the cinnamoyl moiety and a 4-(trifluoromethyl) substitution on the N-phenyl ring, while the main compound possesses a 3-nitro and a 4-fluoro substituent, respectively. []

(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide

  • Compound Description: This compound demonstrates potent activity against a wide range of bacteria, including Staphylococcus aureus, MRSA, Enterococcus faecalis, vancomycin-resistant E. faecalis, Mycobacterium smegmatis, and M. marinum. Additionally, it displays low cytotoxicity towards primary porcine monocyte-derived macrophages. []
  • Relevance: This compound and (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide belong to the N-arylcinnamamide class, differing in the substitution patterns on both phenyl rings. This compound has 3,4-dichloro substituents on the cinnamoyl moiety and a 4-(trifluoromethoxy) substitution on the N-phenyl ring, compared to the 3-nitro and 4-fluoro substituents present in the main compound, respectively. []

(2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (1j)

  • Compound Description: This N-arylcinnamamide exhibits antistaphylococcal and anti-enterococcal activities, with MIC/MBC values ranging from 0.15 to 44.5 µM. Additionally, it shows potent inhibitory activity against Mycobacterium marinum (MIC: 0.29–2.34 µM). []
  • Relevance: Structurally, this compound is related to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide through their shared N-arylcinnamamide core. The key difference lies in the substitution pattern, with this compound having 3-(trifluoromethyl) and 4-(trifluoromethyl) groups on the cinnamoyl and N-phenyl rings, respectively, while the main compound has a 3-nitro and 4-fluoro substitution. []

(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o)

  • Compound Description: This compound is an N-arylcinnamamide derivative with antistaphylococcal and anti-enterococcal activities, displaying MIC/MBC values between 0.15 and 44.5 µM. []
  • Relevance: Similar to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, this compound belongs to the N-arylcinnamamide class. They differ in their substitution patterns: this compound possesses a 3-(trifluoromethyl) group on the cinnamoyl moiety and a 3,5-dichloro substitution on the N-phenyl ring, while the main compound has a 3-nitro and a 4-fluoro substituent, respectively. []

(2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)-phenyl]prop-2-enamide (2i)

  • Compound Description: This N-arylcinnamamide exhibits both antistaphylococcal and anti-enterococcal activities, with MIC/MBC values ranging from 0.15 to 44.5 µM. []
  • Relevance: This compound and (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide belong to the same N-arylcinnamamide class, with structural variations in their substitution patterns. This compound has 4-(trifluoromethyl) and 3-(trifluoromethyl) substitutions on the cinnamoyl and N-phenyl rings, respectively, while the main compound has a 3-nitro and a 4-fluoro substituent, respectively. []

(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide (2p)

  • Compound Description: This compound is an N-arylcinnamamide derivative with antistaphylococcal, anti-enterococcal, and anti-mycobacterial activities. It shows MIC/MBC values of 0.15–44.5 µM against staphylococci and enterococci, and an MIC of 0.29–2.34 µM against Mycobacterium marinum. []
  • Relevance: This compound shares the N-arylcinnamamide core structure with (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. The difference lies in the substitutions: this compound possesses a 4-(trifluoromethyl) group on the cinnamoyl moiety and a 3,5-bis(trifluoromethyl) substitution on the N-phenyl ring, while the main compound has a 3-nitro and a 4-fluoro substituent, respectively. []

2,5-dichloro-N-{3-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}benzenesulfonamide (BSC)

  • Compound Description: This sulfonamide chalcone exhibits potent anticancer activity against various cancer cell lines, with a particularly pronounced effect on the colon cancer cell line HCT-116. [, ]
  • Relevance: This compound shares the chalcone core structure with (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. While both have a nitro group on the cinnamoyl moiety, they differ in their N-phenyl substituents. BSC has a sulfonamide group, while the main compound has a 4-fluorophenylamino group. [, ]

N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide (6)

  • Compound Description: This acetamidochalcone derivative exhibits potent antinociceptive activity, being 32 to 34-fold more potent than acetylsalicylic acid and acetaminophen in the mice writhing test. []
  • Relevance: This compound and (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide share the chalcone core structure and a nitro group on the cinnamoyl moiety. The difference lies in their N-phenyl substituents: this compound has an acetamido group, while the main compound has a 4-fluorophenylamino group. []

(−)‐(R)‐nyasol (4,4′‐(1Z,3R)‐Penta‐1,4‐diene‐1,3‐diyldiphenol) (1)

  • Compound Description: (-)‐(R)‐nyasol, a phenolic compound isolated from Anemarrhena asphodeloides, shows potent anti-respiratory syncytial virus (RSV) activity, with an IC50 value superior to ribavirin. []
  • Relevance: While not a direct structural analogue, (-)‐(R)‐nyasol's inclusion highlights the broader antiviral potential of natural products alongside synthetic derivatives like (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide. []

Properties

CAS Number

1615697-41-0

Product Name

(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

IUPAC Name

(E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+

InChI Key

ZRAHJSNRTQCTBP-RUDMXATFSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.